3-(2,3-Dihydrobenzo[B][1,4]dioxin-7-YL)-1-P-tolyl-1H-pyrazole-5-carboxylic acid
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Overview
Description
3-(2,3-Dihydrobenzo[B][1,4]dioxin-7-YL)-1-P-tolyl-1H-pyrazole-5-carboxylic acid is a complex organic compound that features a unique combination of a pyrazole ring, a benzo-dioxin moiety, and a carboxylic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,3-Dihydrobenzo[B][1,4]dioxin-7-YL)-1-P-tolyl-1H-pyrazole-5-carboxylic acid typically involves multiple steps. One common route starts with the preparation of the benzo-dioxin moiety, which can be synthesized from 2,3-dihydroxybenzoic acid through alkylation, azidation, and Curtius rearrangement . The pyrazole ring is then introduced through a cyclization reaction involving a suitable hydrazine derivative and an α,β-unsaturated carbonyl compound
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reagents.
Chemical Reactions Analysis
Types of Reactions
3-(2,3-Dihydrobenzo[B][1,4]dioxin-7-YL)-1-P-tolyl-1H-pyrazole-5-carboxylic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert certain functional groups into more reactive forms.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Reagents such as halogens, nitrating agents, or sulfonating agents can be used under appropriate conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinones or carboxylic acids, while substitution reactions could introduce halogens, nitro groups, or sulfonic acid groups.
Scientific Research Applications
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly as an antimicrobial or anticancer agent.
Materials Science: The compound could be used in the development of new materials with specific electronic or optical properties.
Biological Research: Its potential biological activity makes it a useful tool for studying various biochemical pathways and mechanisms.
Mechanism of Action
The mechanism by which 3-(2,3-Dihydrobenzo[B][1,4]dioxin-7-YL)-1-P-tolyl-1H-pyrazole-5-carboxylic acid exerts its effects is likely related to its ability to interact with specific molecular targets. For example, it may inhibit certain enzymes or receptors, thereby modulating biochemical pathways . The exact molecular targets and pathways involved would depend on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- 3-(2,3-Dihydrobenzo[B][1,4]dioxin-6-YL)-6-methoxy-4H-chromen-4-one
- 2-(2,3-Dihydrobenzo[B][1,4]dioxin-6-YL)imidazo[1,2-a]pyridin-6-yl
Uniqueness
3-(2,3-Dihydrobenzo[B][1,4]dioxin-7-YL)-1-P-tolyl-1H-pyrazole-5-carboxylic acid is unique due to its combination of a pyrazole ring and a benzo-dioxin moiety, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
CAS No. |
618383-18-9 |
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Molecular Formula |
C19H16N2O4 |
Molecular Weight |
336.3 g/mol |
IUPAC Name |
5-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(4-methylphenyl)pyrazole-3-carboxylic acid |
InChI |
InChI=1S/C19H16N2O4/c1-12-2-5-14(6-3-12)21-16(19(22)23)11-15(20-21)13-4-7-17-18(10-13)25-9-8-24-17/h2-7,10-11H,8-9H2,1H3,(H,22,23) |
InChI Key |
PWFPLNOWBSJHBN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=CC(=N2)C3=CC4=C(C=C3)OCCO4)C(=O)O |
Origin of Product |
United States |
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